Bis(o-chlorobenzylammonium) sulphate is a chemical compound with the molecular formula and a molecular weight of 381.3 g/mol. The compound is characterized by its unique structure, which includes two o-chlorobenzylammonium groups linked by a sulphate ion. It was first created on August 20, 2009, and is recognized under the CAS number 94291-70-0. The IUPAC name for this compound is (2-chlorophenyl)methylazanium; sulfate .
The synthesis of Bis(o-chlorobenzylammonium) sulphate typically involves the following steps:
In industrial settings, large-scale reactors are used with continuous monitoring of reaction parameters to ensure optimal conditions for synthesis. This may include controlling temperature, pressure, and concentration of reactants to maximize yield and purity .
The molecular structure of Bis(o-chlorobenzylammonium) sulphate can be represented as follows:
C1=CC=C(C(=C1)C[NH3+])Cl.C1=CC=C(C(=C1)C[NH3+])Cl.[O-]S(=O)(=O)[O-]The compound features two hydrogen bond donors and has a distinct arrangement that influences its reactivity and interactions in biological systems .
Bis(o-chlorobenzylammonium) sulphate can undergo various chemical reactions:
These reactions are significant in organic synthesis, where Bis(o-chlorobenzylammonium) sulphate can serve as a versatile intermediate or reagent in the preparation of more complex molecules.
The mechanism of action for Bis(o-chlorobenzylammonium) sulphate primarily involves its interaction with biological targets such as enzymes and proteins:
Bis(o-chlorobenzylammonium) sulphate has diverse applications across several scientific fields:
CAS No.: 13052-09-0
CAS No.: 22868-13-9
CAS No.: 1192-42-3
CAS No.: 54954-14-2
CAS No.: 21115-85-5
CAS No.: 39492-88-1